molecular formula C₂₄H₂₉FO₆ B1147456 21-脱氢氟尼松 CAS No. 1188271-69-3

21-脱氢氟尼松

货号: B1147456
CAS 编号: 1188271-69-3
分子量: 432.48
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21-Dehydro Flunisolide, also known as 21-Dehydro Flunisolide, is a useful research compound. Its molecular formula is C₂₄H₂₉FO₆ and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality 21-Dehydro Flunisolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Dehydro Flunisolide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理特性和临床益处

21-脱氢氟尼松属于皮质类固醇家族,主要用于其抗炎特性。一项著名的应用是氟尼松氢氟烷烃 (HFA) 制剂,用于哮喘治疗。该制剂利用 HFA 推进剂,产生平均粒径更小的气溶胶,确保肺部沉积增加,口咽沉积减少。这一特性对于将药物递送至肺部同时最大程度减少局部副作用(如念珠菌病)至关重要。临床研究证实了氟尼松 HFA 在改善肺功能方面的疗效,并显示出降低全身性皮质类固醇作用风险的潜力,例如儿童的丘脑-垂体-肾上腺轴抑制和生长抑制 (Corren & Tashkin, 2003)。

对丘脑-垂体-肾上腺轴功能的影响

使用皮质类固醇,包括 21-脱氢氟尼松等衍生物,需要了解其抑制丘脑-垂体-肾上腺 (HPA) 轴的可能性。研究这一影响的临床试验的设计对于结果的可解释性至关重要。剂量、持续时间、分析灵敏度和研究人群等因素在检测肾上腺抑制水平中起着重要作用,这是皮质类固醇治疗应用中的一个重要考虑因素 (Fan 等,2013)。

在免疫佐剂应用中的潜力

探索与 21-脱氢氟尼松相关的化合物的免疫调节潜力可以促进疫苗佐剂的开发。例如,源自天然来源的免疫佐剂 QS-21 已显示出增强对各种疾病的免疫反应的希望。了解此类佐剂的分子机制和临床特征可以为更有效的疫苗制剂的开发提供信息,可能结合皮质类固醇衍生物以产生协同作用 (Lacaille‐Dubois, 2019)。

肾上腺功能不全的诊断和治疗

在肾上腺功能不全的情况下,21-脱氢氟尼松等皮质类固醇可能在治疗方案中发挥作用。临床指南推荐特定的诊断测试和治疗方案,包括皮质类固醇替代疗法。此类治疗的适当剂量和监测对于有效管理原发性肾上腺功能不全至关重要,突出了皮质类固醇在内分泌疾病中的重要性 (Bornstein 等,2016)。

作用机制

Target of Action

21-Dehydro Flunisolide is a synthetic corticosteroid . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

21-Dehydro Flunisolide acts as a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like 21-Dehydro Flunisolide are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .

Biochemical Pathways

The activation of glucocorticoid receptors by 21-Dehydro Flunisolide leads to the production of lipocortins. These proteins inhibit phospholipase A2, which controls the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . This results in a reduction of inflammation and immune responses .

Pharmacokinetics

It is known that flunisolide, a related compound, has low oral bioavailability (67%) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 21-Dehydro Flunisolide.

Result of Action

The activation of glucocorticoid receptors by 21-Dehydro Flunisolide and the subsequent biochemical reactions lead to a reduction in inflammation and immune responses . This can result in the alleviation of symptoms in conditions like allergic rhinitis and asthma .

安全和危害

21-Dehydro Flunisolide is classified as toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

21-Dehydro Flunisolide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, which means it binds to glucocorticoid receptors and activates them. This activation leads to the inhibition of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting phospholipase A2, 21-Dehydro Flunisolide reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Cellular Effects

21-Dehydro Flunisolide influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By binding to glucocorticoid receptors, 21-Dehydro Flunisolide modulates the transcription of specific genes involved in inflammatory responses. This modulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . Additionally, 21-Dehydro Flunisolide affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism, which can impact energy production and storage within cells.

Molecular Mechanism

The molecular mechanism of 21-Dehydro Flunisolide involves its binding to glucocorticoid receptors in the cytoplasmThis interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes . The activation of glucocorticoid receptors by 21-Dehydro Flunisolide results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, 21-Dehydro Flunisolide can inhibit the activity of transcription factors such as NF-κB and AP-1, further reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 21-Dehydro Flunisolide can vary over time. The compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 10 to 30 minutes after administration . Its effects on cellular function and inflammation may take longer to manifest. Long-term studies have shown that 21-Dehydro Flunisolide can maintain its anti-inflammatory effects over extended periods, although its stability and degradation in different environments can influence its efficacy . In vitro and in vivo studies have demonstrated that 21-Dehydro Flunisolide can reduce inflammation and improve respiratory function over several months of treatment .

Dosage Effects in Animal Models

The effects of 21-Dehydro Flunisolide vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and improves respiratory function without significant adverse effects . At higher doses, 21-Dehydro Flunisolide can cause toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production and potential adrenal insufficiency . Threshold effects have been observed, where the anti-inflammatory benefits plateau at certain dosages, and increasing the dose further does not enhance the therapeutic effects but increases the risk of adverse effects .

Metabolic Pathways

21-Dehydro Flunisolide is involved in several metabolic pathways, primarily related to its metabolism and clearance from the body. The compound undergoes extensive first-pass metabolism in the liver, where it is converted to its active and inactive metabolites . The primary metabolic pathway involves hydroxylation and reduction reactions catalyzed by cytochrome P450 enzymes . These metabolic transformations influence the compound’s bioavailability and duration of action. Additionally, 21-Dehydro Flunisolide can affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose and lipid metabolism .

Transport and Distribution

21-Dehydro Flunisolide is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins, which facilitates its distribution to target tissues . Within cells, 21-Dehydro Flunisolide can interact with specific transporters and binding proteins that influence its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, enabling its intracellular distribution and interaction with glucocorticoid receptors .

Subcellular Localization

The subcellular localization of 21-Dehydro Flunisolide is primarily within the cytoplasm and nucleus. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to modulate gene expression . The subcellular localization of 21-Dehydro Flunisolide is crucial for its activity, as it allows the compound to directly influence the transcription of target genes involved in inflammatory responses and cellular metabolism .

属性

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAHNFRPVNIHT-XWCQMRHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。